![molecular formula C16H18F3N3O B2589188 N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1311840-61-5](/img/structure/B2589188.png)
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of biochemical and physiological effects.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This can result in a variety of effects, including anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This can result in anticonvulsant, anxiolytic, and analgesic effects. N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has also been shown to have neuroprotective effects, and to increase the expression of neurotrophic factors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in the brain. N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide is also highly potent, allowing for the use of low concentrations in experiments. However, N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide. One area of interest is the potential use of N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is the potential use of N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide as a treatment for anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide can be synthesized using a multistep process that involves the reaction of cyclohexylamine with ethyl 2-chloroacetate to form ethyl cyclohexylaminoacetate. This intermediate is then reacted with methylamine and 2,3,4-trifluoroaniline to form N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has been extensively studied in both in vitro and in vivo models. It has been shown to increase GABA levels in the brain and to have anticonvulsant, anxiolytic, and analgesic effects. N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide has also been investigated as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2,3,4-trifluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-22(16(10-20)7-3-2-4-8-16)13(23)9-21-12-6-5-11(17)14(18)15(12)19/h5-6,21H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGPGCVEFWXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC1=C(C(=C(C=C1)F)F)F)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

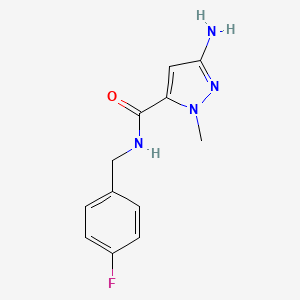
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
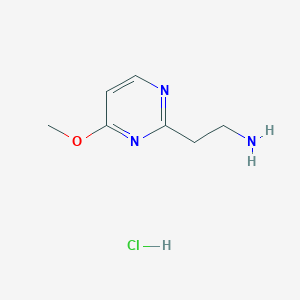
![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)
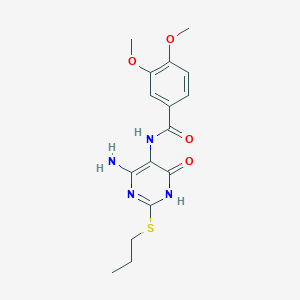
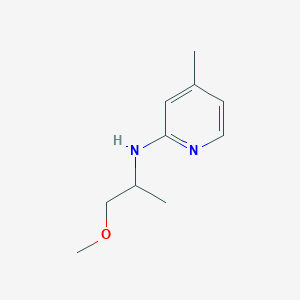
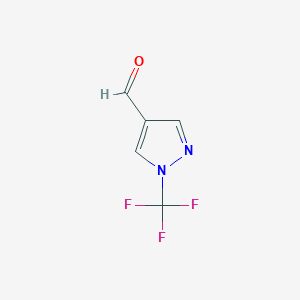
![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)
![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)